![molecular formula C16H16BrNO3S B2976728 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide CAS No. 2034255-12-2](/img/structure/B2976728.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide, commonly known as BMTAE, is a small molecule that has gained significant attention in scientific research. BMTAE is a synthetic compound that belongs to the class of benzamides, and it has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology.
Scientific Research Applications
Antioxidant Activity
A study on marine red algae Rhodomela confervoides identified nitrogen-containing bromophenols, including compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide, demonstrating potent scavenging activity against DPPH radicals. These compounds also showed moderate activity against ABTS radicals, suggesting potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).
Enzyme Inhibitory Activities
Research on 1,3,4-thiadiazole derivatives with an amide moiety, which shares a structural similarity with N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide, evaluated their in vitro antitumor activities. One specific compound demonstrated significant inhibitory effects against SKOV-3 cells, indicating that similar compounds may have potential as cytotoxic agents targeting cancer cells (Almasirad et al., 2016).
Antimicrobial Effects
The synthesis of 5-(alkylidene)thiophen-2(5H)-ones from 2-acyl-5-methoxythiophenes, a process related to the synthesis of compounds like N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide, resulted in compounds that significantly reduced biofilm formation by marine bacteria V. harveyi. This suggests that derivatives of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide might possess antimicrobial properties useful in biofilm prevention (Benneche et al., 2011).
Melanoma Imaging and Therapy
Radioiodinated N-(dialkylaminoalkyl)benzamides, structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide, have shown promise for scintigraphy and SPECT of melanoma metastases. Structure-activity studies indicate that the metabolic stability and blood clearance rates of these compounds are critical determinants for their uptake in melanoma, suggesting potential applications in melanoma imaging and possibly therapy (Eisenhut et al., 2000).
Antioxidant Sources from Marine Algae
Further research on Rhodomela confervoides identified additional bromophenols with strong antioxidant activity, indicating that marine red algae could be an excellent source of natural antioxidants. These compounds, including ones structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide, could help prevent oxidative deterioration of food, highlighting their importance in food science (Li et al., 2011).
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-bromo-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-10(19)15-6-4-12(22-15)7-8-18-16(20)13-9-11(21-2)3-5-14(13)17/h3-6,9H,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNHWSOQTQCUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.